molecular formula C8H11ClN2O B1402981 2-Chloro-6-isopropoxypyridin-4-amine CAS No. 1186111-99-8

2-Chloro-6-isopropoxypyridin-4-amine

Cat. No. B1402981
M. Wt: 186.64 g/mol
InChI Key: APVFZEIHRHIKLE-UHFFFAOYSA-N
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Description

“2-Chloro-6-isopropoxypyridin-4-amine” is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 . It’s a versatile compound used in scientific research.


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-isopropoxypyridin-4-amine” can be analyzed using quantum-chemical computational calculations . These calculations can provide insights into the electronic structure, bonding characteristics, and reactive sites of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-6-isopropoxypyridin-4-amine” include its molecular formula (C8H11ClN2O), molecular weight (186.64), and its structure . More specific properties like melting point, boiling point, and density were not found in the sources.

Scientific Research Applications

  • Catalytic Reactions : In the study of palladium-catalyzed amination reactions, 4'-chloro-2,2':6',2"-terpyridine, a compound related to 2-Chloro-6-isopropoxypyridin-4-amine, is used to prepare new amine-containing ruthenium(II) polypyridyl complexes. These complexes have potential applications in catalysis and materials science (Johansson, 2006).

  • Chemical Rearrangements : Research on halopyridines, including 2-Chloro-6-isopropoxypyridin-4-amine, shows that they undergo rearrangements involving pyridyne intermediates. These studies help understand the chemical behavior of halopyridines in various reactions, which is essential for their application in synthetic chemistry (Pieterse & Hertog, 2010).

  • Metal Complex Synthesis : The compound is used in synthesizing octahedral group 4 metal complexes with amine, amido, and aminopyridinato ligands. These complexes are studied for their potential in alpha-olefin oligo- and polymerization, a key process in the production of polymers (Fuhrmann et al., 1996).

  • Macromolecular Chemistry and Nanoscience : 2-Chloro-6-isopropoxypyridin-4-amine related compounds are used to synthesize functionalized terpyridines. These compounds have applications in macromolecular chemistry and nanoscience, particularly in the development of new materials (Andres et al., 2003).

  • Organic Synthesis : The compound is central to the synthesis of 2-aminopyridines, which are structurally important in bioactive natural products and organic materials. This research aids in developing efficient methods for preparing such compounds (Bolliger et al., 2011).

  • Reactivity Studies : Studies on the reactivity of primary amines in SN2Ar reactions with chloropyridinium ions, including compounds related to 2-Chloro-6-isopropoxypyridin-4-amine, provide insights into reaction mechanisms important in organic chemistry (Brenelli & Moran, 1989).

Safety And Hazards

The safety data sheet for “2-Chloro-6-isopropoxypyridin-4-amine” indicates that it has acute toxicity when ingested, in contact with skin, or inhaled . It also causes skin irritation and serious eye irritation .

properties

IUPAC Name

2-chloro-6-propan-2-yloxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-5(2)12-8-4-6(10)3-7(9)11-8/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVFZEIHRHIKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744665
Record name 2-Chloro-6-[(propan-2-yl)oxy]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-isopropoxypyridin-4-amine

CAS RN

1186111-99-8
Record name 2-Chloro-6-[(propan-2-yl)oxy]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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